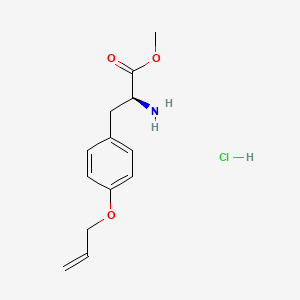

O-Allyl-L-tyrosine methyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTKDRSTELCRPC-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Allyl-L-tyrosine methyl ester hydrochloride molecular structure

An In-depth Technical Guide to O-Allyl-L-tyrosine Methyl Ester Hydrochloride

Executive Summary

This compound is a synthetically versatile amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and materials science. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic pathway, and its strategic applications. The unique incorporation of a palladium-labile O-allyl protecting group, orthogonal to standard Fmoc and Boc methodologies, renders this compound an invaluable tool for the construction of complex peptides and as a precursor for novel therapeutics, particularly those targeting neurological pathways.[1] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this important building block.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to its effective application.

Chemical Identity

The compound is unequivocally identified by the following descriptors.

| Parameter | Value | Reference |

| IUPAC Name | methyl (2S)-2-amino-3-[4-(prop-2-enoxy)phenyl]propanoate;hydrochloride | |

| CAS Number | 138535-28-1 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₃·HCl | [1][2] |

| Molecular Weight | 271.74 g/mol | [1] |

| Synonyms | L-Tyr(All)-OMe·HCl, H-Tyr(All)-OMe·HCl | [1] |

Structural Elucidation

The molecular structure comprises four key features: an L-tyrosine backbone, a methyl ester protecting the carboxyl group, an allyl ether linkage at the phenolic hydroxyl group, and a hydrochloride salt of the primary amine, which enhances stability and solubility in polar solvents.

Caption: 2D structure of this compound.

Spectroscopic Signature

As of the date of this publication, experimental ¹H and ¹³C NMR spectra for this specific compound are not widely available in public repositories. However, based on the known chemical shifts of its constituent functional groups, a predicted spectral signature can be reliably constructed. This serves as a benchmark for researchers to validate their synthetic products.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| -COOCH₃ | ~3.7 | ~52 | Typical for methyl esters of amino acids. |

| Cα-H | ~4.1 | ~55 | Alpha-proton of an amino acid ester. |

| Cβ-H₂ | ~3.1 | ~37 | Methylene protons adjacent to the aromatic ring. |

| Aromatic (Cδ-H) | ~7.1 | ~130 | Protons ortho to the O-allyl group. |

| Aromatic (Cε-H) | ~6.9 | ~115 | Protons meta to the O-allyl group. |

| -O-CH₂- (Allyl) | ~4.5 | ~69 | Methylene protons adjacent to the ether oxygen. |

| -CH= (Allyl) | ~6.0 | ~133 | Vinylic proton of the allyl group. |

| =CH₂ (Allyl) | ~5.3, ~5.4 | ~118 | Terminal vinylic protons of the allyl group. |

| C=O (Ester) | - | ~171 | Carbonyl carbon of the methyl ester. |

| Aromatic (Cγ) | - | ~128 | Aromatic carbon attached to the Cβ. |

| Aromatic (Cζ) | - | ~158 | Aromatic carbon attached to the ether oxygen. |

Note: Predicted shifts are relative to TMS and may vary based on solvent (e.g., D₂O, DMSO-d₆) and pH.

Physicochemical Properties

The bulk properties of the compound are critical for handling, formulation, and experimental design.

Table 2: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 188 - 194 °C | [1][2] |

| Purity | ≥98% | [2] |

| Optical Rotation | [α]²⁰/D = +11.0 to +12.5° (c=1 in MeOH) | [1] |

| Storage | 0 - 8 °C, desiccated |[1][2] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry to ensure high yield and purity.

Synthetic Strategy: The Logic of Protection

A robust synthesis hinges on a logical sequence of protection and functionalization. Direct allylation of L-tyrosine methyl ester would result in competitive N-allylation. Therefore, the primary amine must be temporarily protected. A common and effective strategy involves using the Boc (tert-butyloxycarbonyl) group, which is stable to the basic conditions required for O-allylation but is easily removed with mild acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol describes a reliable method starting from commercially available L-tyrosine.

Step 1: N-Protection of L-Tyrosine

-

Suspend L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the solution is clear.

-

Cool the reaction to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the mixture to pH 2-3 with cold 1M HCl.

-

Extract the product (Boc-L-Tyrosine) with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: O-Allylation of Boc-L-Tyrosine

-

Dissolve Boc-L-Tyrosine (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the suspension.

-

Add allyl bromide (1.2 eq) dropwise.

-

Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-L-Tyr(All)-OH.

Step 3: Methyl Esterification

-

Dissolve Boc-L-Tyr(All)-OH (1.0 eq) in anhydrous methanol (MeOH).

-

Cool the solution to 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2 hours.

-

Remove the solvent under reduced pressure to yield crude Boc-L-Tyr(All)-OMe.

Step 4: N-Deprotection and Salt Formation

-

Dissolve the crude Boc-L-Tyr(All)-OMe in a minimal amount of ethyl acetate.

-

Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

-

The product will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Purification and Characterization Workflow

Final product integrity is confirmed through a standard characterization cascade.

Caption: Post-synthesis purification and characterization workflow.

Applications in Research and Development

The unique structure of this compound makes it a powerful tool in several advanced research areas.

Keystone Role in Advanced Peptide Synthesis

The primary application lies in Solid-Phase Peptide Synthesis (SPPS), where the O-allyl group serves as an orthogonal protecting group.[5] In the widely used Fmoc-SPPS strategy, the Nα-Fmoc group is removed with a base (piperidine) and final cleavage from the resin occurs with a strong acid (TFA). The O-allyl group is stable to both of these conditions.[6] It can be selectively removed under mild, neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane.[7][8]

This orthogonality is critically important for:

-

On-Resin Side-Chain Modification: The phenolic hydroxyl can be selectively deprotected while the peptide remains attached to the resin, allowing for precise modifications such as phosphorylation, glycosylation, or attachment of fluorescent labels.

-

Synthesis of Cyclic Peptides: Selective deprotection of the allyl group on tyrosine and an acid-labile group (e.g., on aspartic acid) allows for on-resin head-to-side-chain or side-chain-to-side-chain cyclization, a key strategy for improving peptide stability and bioactivity.[6][8]

Caption: Orthogonality of the O-allyl protecting group in Fmoc-SPPS.

Building Block for Drug Discovery

As a derivative of L-tyrosine, a precursor to neurotransmitters like dopamine and norepinephrine, this compound is an attractive starting material for the synthesis of novel therapeutics.[1][9] The allyl group not only serves as a protecting group but can also be a reactive handle for further chemical modifications, such as metathesis or addition reactions, to build molecular complexity and explore new chemical space for drug candidates targeting neurological and metabolic diseases.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable safety profile can be inferred from related compounds such as L-Tyrosine methyl ester hydrochloride.

-

Hazard Identification: May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous chemical.[1]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0 and 8 °C to ensure long-term stability.[1][2]

References

-

J&K Scientific LLC. O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22950708, O-Allyl-L-Tyrosine HCl. Available at: [Link]

- Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Journal of Organic Chemistry. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available at: [Link]

-

Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Available at: [Link]

- Google Patents. CN112920086A - Preparation method of L-tyrosine derivative.

-

ResearchGate. 13 C NMR spectrum of L-tyrosine hydrochloride. Available at: [Link]

-

PrepChem.com. Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfachemic.com [alfachemic.com]

- 3. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

O-Allyl-L-tyrosine Methyl Ester Hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-Allyl-L-tyrosine methyl ester hydrochloride (CAS No. 138535-28-1) is a synthetically versatile derivative of the amino acid L-tyrosine.[1] Its strategic importance in contemporary organic synthesis, particularly in peptide chemistry and the development of novel therapeutics, stems from the unique properties of the allyl protecting group. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and core applications. It is designed to furnish researchers, scientists, and drug development professionals with the requisite knowledge for its effective and safe utilization in the laboratory. The content herein synthesizes technical data with field-proven insights, offering detailed experimental protocols and elucidating the causality behind methodological choices.

Core Compound Profile

This compound is a white crystalline powder.[1] The key structural features are the protection of the phenolic hydroxyl group of tyrosine with an allyl group and the esterification of the carboxylic acid as a methyl ester. The hydrochloride salt form enhances its stability and handling characteristics.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its application in synthetic workflows.

| Property | Value | Source |

| CAS Number | 138535-28-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [1][2] |

| Molecular Weight | 271.74 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 188 - 194 °C | [1][2] |

| Purity | ≥ 99% (HPLC) | [5] |

| Storage | 0 - 8 °C | [1] |

Structural Information

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid, L-tyrosine.

Synthetic Workflow

The overall synthetic strategy involves two primary transformations: esterification of the carboxylic acid and subsequent O-allylation of the phenolic hydroxyl group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

PART 1: Esterification of L-Tyrosine

-

Reaction Setup: Suspend L-tyrosine in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride or chlorotrimethylsilane dropwise.[6][7] This step is critical for the formation of the methyl ester.[8]

-

Reaction Progression: Allow the reaction to stir and warm to room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure to yield L-tyrosine methyl ester hydrochloride as a white solid.[6][9]

PART 2: O-Allylation and Salt Formation

-

Reaction Setup: Dissolve the L-tyrosine methyl ester hydrochloride in a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, for instance, potassium carbonate, to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group.

-

Allylation: Introduce allyl bromide to the reaction mixture and heat to reflux.

-

Purification: After the reaction is complete, filter the mixture and concentrate the filtrate. The crude product can be purified by column chromatography.

-

Final Salt Formation: Dissolve the purified O-Allyl-L-tyrosine methyl ester in an appropriate solvent and treat with a solution of hydrochloric acid to precipitate the final product, this compound.

Core Applications in Research and Development

The utility of this compound spans several areas of chemical and pharmaceutical research.[1]

Peptide Synthesis

A primary application of this compound is as a building block in peptide synthesis.[1][4] The allyl group serves as a protecting group for the tyrosine side chain, which is orthogonal to many standard protecting groups used for the peptide backbone and other amino acid side chains, such as Fmoc and Boc.[10] This orthogonality allows for the selective deprotection of the tyrosine hydroxyl group at a desired stage of the synthesis.

Drug Development and Medicinal Chemistry

This tyrosine derivative is a valuable precursor in the synthesis of various pharmaceuticals.[1] Its structural similarity to neurotransmitters makes it a key component in the development of drugs targeting neurological disorders.[1][11] Furthermore, it is utilized in studies focused on enzyme inhibition and receptor modulation.[1]

Deprotection of the Allyl Group

The selective removal of the allyl group is a key feature that underscores the utility of this compound. This is most commonly achieved using palladium-catalyzed reactions.[12][13][14]

3.3.1. Deprotection Workflow

Caption: Palladium-catalyzed deprotection of the O-allyl group.

3.3.2. Detailed Deprotection Protocol

-

Reaction Setup: Swell the peptide-resin containing the O-allyl-tyrosine residue in an inert, anhydrous solvent like THF or DCM under an argon or nitrogen atmosphere.

-

Catalyst Preparation: In a separate flask, dissolve the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a scavenger (e.g., phenylsilane, morpholine, or dimedone) in the same solvent.[15]

-

Reaction Initiation: Add the catalyst solution to the resin suspension and allow the reaction to proceed at room temperature.

-

Monitoring: The progress of the deprotection can be monitored by HPLC analysis of cleaved peptide aliquots.

-

Workup: Once the reaction is complete, wash the resin extensively with the solvent and a chelating agent to remove residual palladium.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] For comprehensive safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a pivotal reagent in modern organic and medicinal chemistry. Its utility is defined by the strategic deployment of the allyl protecting group, which offers a unique combination of stability and selective, mild deprotection. This guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of empowering researchers to leverage this versatile compound in their pursuit of scientific advancement.

References

-

Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

-

Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. [Link]

-

PubChem. O-Allyl-L-Tyrosine HCl. [Link]

-

Hayakawa, Y., et al. (1986). Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. Nucleic Acids Symposium Series, (17), 97–100. [Link]

-

The Role of Protective Groups in Organic Synthesis. [Link]

-

Proactive Molecular. CAS 138535-28-1 this compound. [Link]

-

ResearchGate. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. [Link]

-

AAPPTec. Safety Data Sheet. [Link]

-

PubChem. L-tyrosine methyl ester. [Link]

- Google Patents.

-

AAPPTec. Allyl Ester Deprotection and On-Resin Cyclization. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. [Link]

-

Reddy, G. S., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 6(8), 643-645. [Link]

-

Royal Society of Chemistry. Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. [Link]

-

Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). [Link]

- Google Patents. US4788282A - Deprotection of allylic esters and ethers.

- Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 138535-28-1|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 4. alfachemic.com [alfachemic.com]

- 5. 138535-28-1 CAS Manufactory [chemicalbook.com]

- 6. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Allyl Ethers [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

An In-Depth Technical Guide to the Solubility and Stability of O-Allyl-L-tyrosine methyl ester hydrochloride

Introduction

O-Allyl-L-tyrosine methyl ester hydrochloride is a protected amino acid derivative with significant applications in pharmaceutical and biochemical research.[1] As a derivative of L-tyrosine, it serves as a valuable building block in the synthesis of peptides and other bioactive molecules.[1] Its unique structure, featuring an allyl protecting group on the phenolic hydroxyl and a methyl ester on the carboxyl group, allows for selective chemical modifications, making it an important intermediate in the development of novel therapeutics, particularly those targeting neurological and metabolic diseases.[1]

This guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability profiles. Understanding these parameters is paramount for researchers in drug development to ensure consistent results, develop robust formulations, and meet regulatory requirements. The protocols and data presented herein are designed to be a practical resource for scientists, providing both theoretical understanding and actionable methodologies.

Compound Identity and Structure

-

IUPAC Name: (2S)-2-amino-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid;hydrochloride[2]

-

Synonyms: L-Tyr(All)-OMe·HCl[1]

-

Molecular Formula: C₁₃H₁₇NO₃·HCl[1]

-

Molecular Weight: 271.74 g/mol [1]

-

Appearance: White crystalline powder[1]

-

Melting Point: 188 - 194 °C[1]

-

Storage Conditions: 0 - 8 °C[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt form of O-Allyl-L-tyrosine methyl ester generally enhances its aqueous solubility compared to the free base. A thorough understanding of its solubility in a range of solvents is essential for its application in both synthetic chemistry and biological assays.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7][8]

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 275 nm)

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[9]

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.[10][11][12]

-

Calculate the solubility in mg/mL or mmol/L.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound, based on the expected behavior of a polar organic hydrochloride salt.

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Classification |

| Water | 25 | 15 - 25 | Soluble |

| PBS (pH 7.4) | 25 | 10 - 20 | Soluble |

| Methanol | 25 | > 50 | Freely Soluble |

| Ethanol | 25 | 20 - 35 | Soluble |

| DMSO | 25 | > 100 | Very Soluble |

Note: This data is illustrative and should be confirmed by experimental analysis.

Stability Profile

Assessing the chemical stability of a drug candidate is a mandatory step in pharmaceutical development. Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14][15][16] This information is crucial for developing stability-indicating analytical methods, determining appropriate storage conditions, and predicting shelf-life. The key labile functionalities in this compound are the methyl ester and the allyl ether.

Forced Degradation Studies: Rationale and Design

Forced degradation studies are performed under conditions more severe than accelerated stability testing and are a core component of the ICH guidelines (Q1A R2).[14][17][18][19][20] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the molecule.[13][14]

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the stressor in a vial.

-

Store the samples under the specified conditions for a defined period.

-

At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and the formation of any new peaks.

Specific Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.[13][21][22][23][24]

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2-8 hours. Basic hydrolysis of esters is typically rapid.[21][22][23][24]

-

Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C for 48-72 hours.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

Potential Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are anticipated:

-

Hydrolysis of the Methyl Ester: This is expected to be the most significant pathway, especially under basic and acidic conditions, yielding O-Allyl-L-tyrosine.[22][23][24] The reaction is irreversible under basic conditions (saponification) and reversible under acidic conditions.[22][23]

-

Cleavage of the Allyl Ether: Allyl ethers are generally stable to a range of acidic and basic conditions.[25] However, under harsh conditions or in the presence of specific catalysts, cleavage can occur. Oxidative conditions may also affect the allyl double bond.

Caption: Potential degradation pathways of the compound.

Summary of Expected Stability

| Stress Condition | Stressor | Expected Degradation | Primary Degradant(s) |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Moderate to Significant | O-Allyl-L-tyrosine |

| Basic Hydrolysis | 0.1 M NaOH, RT | Rapid and Significant | O-Allyl-L-tyrosine |

| Neutral Hydrolysis | Water, 60°C | Slight | O-Allyl-L-tyrosine |

| Oxidation | 3% H₂O₂, RT | Slight to Moderate | Oxidized allyl chain derivatives |

| Photolytic | ICH Q1B | Slight | Potential for various minor degradants |

| Thermal (Solid) | 80°C | Negligible | - |

Note: This table presents expected outcomes and should be verified experimentally.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of amino acids and their derivatives.[10][11][12][26]

-

Assay and Purity: A reverse-phase HPLC method with UV detection (around 275 nm due to the tyrosine chromophore) is suitable for quantifying the parent compound and detecting impurities. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a common starting point.

-

Impurity Identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable for identifying the structures of degradation products formed during stability studies.

Handling and Storage Best Practices

-

Storage: Store the compound at 0-8°C in a tightly sealed container to protect it from moisture.[1] Amino acid hydrochlorides can be hygroscopic.[27]

-

Handling: Handle in a well-ventilated area.[28][29] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[28][29][30] Avoid inhalation of the powder and contact with skin and eyes.[29] For solution preparation, especially with acids and bases, work in a fume hood.

Conclusion

This compound is a key intermediate in medicinal chemistry. A thorough understanding of its solubility and stability is fundamental to its effective use. This guide has outlined the essential theoretical considerations and provided detailed, actionable protocols for determining these critical parameters. While the quantitative data presented is illustrative, the methodologies described provide a robust framework for researchers to generate reliable, compound-specific data, thereby facilitating smoother and more efficient drug development workflows.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][17][20]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][19]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link][13]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][14]

-

Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 5(1). [Link][15]

-

Chemistry LibreTexts. (2021). Hydrolysis of Esters. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][23]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. O-Allyl-L-Tyrosine HCl | C12H16ClNO3 | CID 22950708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. myfoodresearch.com [myfoodresearch.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 17. database.ich.org [database.ich.org]

- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. ICH Official web site : ICH [ich.org]

- 21. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 24. byjus.com [byjus.com]

- 25. Allyl Ethers [organic-chemistry.org]

- 26. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pangoo.biz [pangoo.biz]

- 28. carlroth.com [carlroth.com]

- 29. pickeringlabs.com [pickeringlabs.com]

- 30. agilent.com [agilent.com]

A Senior Application Scientist's Guide to O-Allyl-L-tyrosine Methyl Ester Hydrochloride for Advanced Peptide Synthesis

Abstract

The strategic selection of protecting groups is paramount to the success of complex peptide synthesis. O-Allyl-L-tyrosine methyl ester hydrochloride emerges as a highly specialized building block, offering a distinct advantage through its orthogonal deprotection scheme. This guide provides an in-depth technical overview of this reagent, detailing its molecular profile, the strategic importance of the allyl protecting group, and its practical application in solid-phase peptide synthesis (SPPS). We will explore the causality behind its use, present field-proven protocols for its incorporation and deprotection, and offer expert insights into troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced orthogonal strategies for the synthesis of complex peptides.

Introduction: The Need for Orthogonality

In the intricate process of assembling a peptide, chemists must navigate a landscape of reactive functional groups. The success of a synthesis, particularly for complex or modified peptides, hinges on an "orthogonal protection" strategy.[1][2] This principle dictates the use of multiple classes of protecting groups within a single synthetic scheme, each class being removable under unique chemical conditions without affecting the others.[2][3]

This compound is a prime example of a reagent designed for such a strategy. It provides protection for the phenolic hydroxyl group of tyrosine (O-Allyl) and the C-terminal carboxylic acid (methyl ester). The allyl group is the cornerstone of its utility; it is stable to the acidic and basic conditions used to remove common Nα-amino protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively.[4] Its removal is achieved under very mild, specific conditions via palladium(0) catalysis, providing a discrete axis of chemical control crucial for sophisticated synthetic routes.[4][5]

Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its effective implementation. This compound is a white crystalline powder valued for its stability and handling characteristics.[6]

| Property | Value | Source |

| Synonyms | L-Tyr(All)-OMe·HCl | [6] |

| CAS Number | 138535-28-1 | [6] |

| Molecular Formula | C₁₃H₁₇NO₃·HCl | [6] |

| Molecular Weight | 271.74 g/mol | [6] |

| Melting Point | 188 - 194 °C | [6] |

| Appearance | White crystalline powder | [6] |

| Storage | Store at 0 - 8 °C | [6] |

The Allyl Group: A Third Dimension of Protection

The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions, such as O-acylation, during peptide coupling steps.[7] While various protecting groups exist, the allyl ether offers a unique set of advantages.

Causality Behind Choosing the Allyl Group:

-

Complete Orthogonality: The allyl group is completely stable to the piperidine solutions used for Fmoc removal and the strong acids (like trifluoroacetic acid, TFA) used for Boc removal and final resin cleavage.[4] This makes it fully compatible with the two primary SPPS strategies.

-

Mild Deprotection: Removal is achieved with a palladium(0) catalyst and a scavenger under neutral pH conditions.[8] This is exceptionally mild compared to the strong acidolysis (e.g., HF) required for other groups like benzyl ethers, preserving acid-sensitive modifications elsewhere in the peptide.[1]

-

Avoidance of Cationic Intermediates: Unlike deprotection methods that generate reactive carbocations (e.g., from t-butyl or trityl groups), palladium-catalyzed deallylation does not produce these species.[4] This prevents side reactions like the re-alkylation of sensitive residues such as tryptophan or methionine.[4]

Comparison of Common Tyrosine Side-Chain Protecting Groups:

| Protecting Group | Structure | Removal Conditions | Orthogonal To | Key Advantage |

| Allyl (All) | -CH₂CH=CH₂ | Pd(0) catalyst, scavenger (e.g., PhSiH₃, dimedone) | Fmoc, Boc, Trt | Exceptionally mild removal, no carbocations.[4] |

| Benzyl (Bzl) | -CH₂Ph | Strong acid (HF, TFMSA), H₂/Pd | Fmoc | Widely used, economical. |

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (TFA) | Fmoc | Cleaved simultaneously with resin cleavage in Fmoc/tBu strategy. |

| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -CH₂(C₆H₃)Cl₂ | Strong acid (HF) | Fmoc | More acid-stable than Bzl, preventing premature loss during Boc-SPPS.[7] |

Mechanism of Palladium-Catalyzed Deallylation

The selective cleavage of the allyl ether is a sophisticated catalytic process pioneered by Tsuji and Trost.[9] Understanding this mechanism is key to optimizing the reaction and troubleshooting potential issues.

The process involves three main stages:[10]

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allyl group. This is followed by oxidative addition, where the palladium atom inserts itself into the carbon-oxygen bond, forming a η³-π-allylpalladium(II) complex and liberating the free tyrosine phenol.[9][10]

-

Nucleophilic Attack: A scavenger molecule (e.g., phenylsilane, dimedone, morpholine) attacks the π-allyl complex.[5][10]

-

Reductive Elimination: The catalyst is regenerated to its active Pd(0) state, and the allyl group is released as a stable, scavenged byproduct, effectively removing it from the reaction equilibrium.[10]

Caption: Palladium(0)-catalyzed deallylation cycle.

Strategic Application and Workflow

This compound is typically employed as the C-terminal residue in an SPPS campaign, allowing for late-stage modifications or cyclizations involving the tyrosine side chain.

Caption: SPPS workflow using an allyl-protected residue.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.

Protocol 1: On-Resin Palladium-Catalyzed Deallylation of Tyr(All)

This protocol describes the selective removal of the allyl side-chain protecting group while the peptide remains anchored to the solid support.

-

Materials:

-

Peptide-resin containing a Tyr(All) residue.

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

-

Scavenger: Phenylsilane (PhSiH₃) or Dimedone.

-

Anhydrous, degassed Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Argon or Nitrogen gas supply.

-

-

Equipment:

-

Solid-phase synthesis vessel.

-

Shaker or agitator.

-

HPLC and Mass Spectrometer for analysis.

-

-

Step-by-Step Procedure:

-

Swell the peptide-resin in anhydrous, degassed DCM or DMF for 30 minutes.

-

Drain the solvent.

-

Prepare the deprotection cocktail under an inert atmosphere (Argon/Nitrogen). For every 1 gram of resin, prepare a solution of:

-

3-5 equivalents of Pd(PPh₃)₄.

-

20-30 equivalents of scavenger (e.g., Phenylsilane).

-

Dissolve in 10 mL of anhydrous, degassed DCM.

-

Scientist's Note: The palladium catalyst is oxygen-sensitive. Ensuring an inert atmosphere and using degassed solvents is critical to prevent catalyst poisoning and ensure complete reaction.[5]

-

-

Add the deprotection cocktail to the resin. The resin will typically develop a light yellow to orange color.

-

Shake the mixture at room temperature for 2-3 hours. Protect the vessel from light, as the catalyst can be light-sensitive.

-

Validation Checkpoint: Take a small sample of resin beads, cleave the peptide with TFA, and analyze by LC-MS to confirm the complete removal of the allyl group (mass decrease of 40.07 Da).

-

If the reaction is incomplete, drain the solution and repeat with a fresh cocktail for another 1-2 hours.

-

Once complete, drain the reaction mixture and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is:

-

DCM (3x)

-

0.5% Diisopropylethylamine (DIPEA) in DMF (2x) - Helps to scavenge residual catalyst.

-

DMF (3x)

-

DCM (3x)

-

-

The resin is now ready for the next step, such as on-resin cyclization or final cleavage.[1]

-

Protocol 2: Saponification of the C-Terminal Methyl Ester

This protocol is for solution-phase deprotection after the peptide has been cleaved from the resin, assuming other protecting groups are stable to basic conditions.

-

Materials:

-

Purified peptide with a C-terminal methyl ester.

-

1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution.

-

Solvent system (e.g., THF/Water, Methanol/Water).

-

1 M Hydrochloric Acid (HCl) for neutralization.

-

-

Step-by-Step Procedure:

-

Dissolve the peptide in a suitable solvent mixture (e.g., 1:1 THF:Water).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of 1 M NaOH solution dropwise while stirring.

-

Validation Checkpoint: Monitor the reaction progress by RP-HPLC. The product will have a shorter retention time than the starting methyl ester. The reaction is typically complete in 1-2 hours.

-

Once the starting material is consumed, carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M HCl.

-

Remove the organic solvent (THF) under reduced pressure.

-

Lyophilize the remaining aqueous solution or purify the resulting carboxylic acid directly via RP-HPLC.

-

Troubleshooting and Expert Insights

-

Problem: Incomplete deallylation.

-

Cause: Inactive (oxidized) palladium catalyst.

-

Solution: Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere. Use fresh, high-quality Pd(PPh₃)₄. Microwave-assisted methods have been shown to accelerate the reaction, potentially out-pacing catalyst oxidation.[5]

-

-

Problem: Resin turns black or dark brown during deallylation.

-

Cause: Palladium black precipitation, indicating catalyst decomposition.

-

Solution: While visually alarming, this does not always mean the reaction has failed. However, it indicates suboptimal conditions. Improve inert atmosphere and solvent quality. Extensive washing post-reaction is critical to remove the precipitated metal.

-

-

Problem: Racemization during saponification.

-

Cause: The Cα proton can be susceptible to epimerization under basic conditions, although it is less common with methyl esters compared to more activated esters.

-

Solution: Perform the reaction at 0 °C or lower and avoid a large excess of base. Neutralize the reaction as soon as it is complete.

-

Conclusion

This compound is more than just another protected amino acid; it is a strategic tool that unlocks advanced synthetic pathways. Its true value lies in the orthogonality of the allyl group, which permits selective, on-resin manipulations under exceptionally mild conditions.[1][4] By enabling complex designs like lactam-bridged cyclic peptides or site-specific conjugations, this reagent empowers chemists to build molecules that would be otherwise inaccessible with standard Fmoc/tBu or Boc/Bzl strategies. Mastery of its application, particularly the nuances of palladium-catalyzed deprotection, is a hallmark of sophisticated peptide synthesis.

References

- Allyl side chain protection in peptide synthesis. Google Patents. [URL: https://patents.google.

- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem. [URL: https://www.benchchem.

- Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry/orthogonal-protection/v/33215]

- O-Allyl-D-tyrosine methyl ester hydrochloride. J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/chemical-367517-26-8.html]

- This compound. Chem-Impex. [URL: https://www.chemimpex.com/product/09710/o-allyl-l-tyrosine-methyl-ester-hydrochloride]

- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27500732/]

- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/231742445_Orthogonal_protecting_groups_for_Na-amino_and_C-terminal_carboxyl_functions_in_solid-phase_peptide_synthesis]

- Boc-O-allyl-L-m-tyrosine. J&K Scientific. [URL: https://www.jk-scientific.com/en/chemical-1175919-93-3.html]

- Boc-O-allyl-L-tyrosine. Chem-Impex. [URL: https://www.chemimpex.com/product/01287/boc-o-allyl-l-tyrosine]

- O-Allyl-L-Tyrosine HCl. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22950708]

- Fmoc-O-allyl-L-tyrosine. Chem-Impex. [URL: https://www.chemimpex.com/product/03588/fmoc-o-allyl-l-tyrosine]

- Mechanism of allyl deprotection through catalytic palladium π-allyl... ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-allyl-deprotection-through-catalytic-palladium-p-allyl-methodology-Y_fig1_262095034]

- Amino Acid-Protecting Groups. ResearchGate. [URL: https://www.researchgate.net/publication/225227747_Amino_Acid-Protecting_Groups]

- This compound. 楚肽生物科技 (Chutide). [URL: http://www.chutide.com/product/1013.html]

- Metal- catalysed cleavage of allyl esters. Wordpress. [URL: https://greenchem.files.wordpress.com/2015/05/1-2-allyl-ester-deprotection.pdf]

- Tsuji–Trost reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tsuji%E2%80%93Trost_reaction]

- Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.

- This compound 99+% (HPLC) - Data Sheet. [URL: https://www.alfa.com/en/msds/?

- Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://www.activepeptide.com/blogs/news/protecting-groups-in-peptide-synthesis-a-detailed-guide]

- Amino Acid Derivatives for Peptide Synthesis. [URL: https://www.aapptec.

- Derivatization of the l-tyrosine side chain. ResearchGate. [URL: https://www.researchgate.net/figure/Derivatization-of-the-l-tyrosine-side-chain-a-Derivatization-of-the-benzene-ring-on_fig2_359392268]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry-s]

- Allyl-based groups for side-chain protection of amino-acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8246903/]

- A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12413158/]

- Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT 2A receptor antagonists for nonalcoholic fatty liver disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35561502/]

- A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2005/cc/b505505k]

- Fmoc-O-allyl-D-tyrosine. Chem-Impex. [URL: https://www.chemimpex.com/product/03589/fmoc-o-allyl-d-tyrosine]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

O-Allyl-L-tyrosine Methyl Ester Hydrochloride: A Versatile Precursor for the Development of Novel Enzyme Inhibitors

Abstract

O-Allyl-L-tyrosine methyl ester hydrochloride is a synthetically versatile amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. While not typically employed as a direct enzyme inhibitor in its commercially available form, its true value lies in its strategic use as a foundational building block for the synthesis of a diverse array of potential therapeutic agents, particularly enzyme inhibitors. The presence of the O-allyl group and the methyl ester protection provides a unique chemical handle for a variety of organic transformations, enabling the construction of complex molecules with tailored biological activities. This technical guide provides an in-depth exploration of the chemical properties, synthetic utility, and strategic applications of this compound in the design and synthesis of novel enzyme inhibitors, with a focus on tyrosinase and tyrosine kinases.

Introduction: Unveiling the Potential of a Modified Amino Acid

In the landscape of drug discovery, the quest for novel enzyme inhibitors remains a cornerstone of therapeutic development. Enzymes, as biological catalysts, are implicated in a vast number of physiological and pathological processes, making them attractive targets for therapeutic intervention. This compound emerges as a key player in this arena, not as a potent inhibitor itself, but as a highly adaptable starting material for the synthesis of bespoke inhibitor libraries.[1] Its structural resemblance to the endogenous amino acid L-tyrosine provides a scaffold that can be recognized by the active sites of various enzymes, while the strategically introduced allyl and methyl ester functionalities offer avenues for chemical diversification. This guide will delve into the rationale behind its use, provide exemplary synthetic strategies, and outline the subsequent biochemical evaluation of the resulting compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₁₃H₁₈ClNO₃ |

| Molecular Weight | 271.74 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 188-194 °C |

| Solubility | Soluble in water and methanol |

| Storage | Store at 2-8 °C, desiccated |

The Strategic Advantage of the O-Allyl and Methyl Ester Groups

The synthetic utility of this compound is primarily attributed to its two key functional groups: the O-allyl ether and the methyl ester.

-

The O-Allyl Group: A Gateway to Molecular Diversity The allyl group is a versatile functional group in organic synthesis. Its double bond can participate in a wide range of chemical reactions, including:

-

Cross-coupling reactions: Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to introduce a variety of aryl, heteroaryl, or vinyl substituents, allowing for the exploration of the chemical space around the tyrosine scaffold.

-

Isomerization: The allyl group can be isomerized to a vinyl ether, which can then be hydrolyzed to a phenol, providing a route to de-allylation or further functionalization.

-

Click Chemistry: The allyl group can be readily converted to an azide or an alkyne, enabling its participation in highly efficient and specific click chemistry reactions for the construction of more complex molecules.

-

-

The Methyl Ester: Essential Protection and a Handle for Prodrug Strategies The methyl ester serves as a protecting group for the carboxylic acid functionality of the tyrosine backbone. This is crucial during many synthetic transformations that are incompatible with a free carboxylic acid. Furthermore, the ester can be readily hydrolyzed under basic or acidic conditions to reveal the free acid, which may be critical for biological activity. In some drug design strategies, the methyl ester can also be retained to enhance cell permeability, acting as a prodrug that is later hydrolyzed by intracellular esterases to release the active carboxylic acid-containing inhibitor.

Application in the Synthesis of Tyrosinase Inhibitors: An Exemplary Workflow

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[2] Its overactivity can lead to hyperpigmentation disorders, making it a key target for dermatological and cosmetic applications. The structural similarity of O-Allyl-L-tyrosine to the natural substrate of tyrosinase, L-tyrosine, makes it an excellent starting point for the design of competitive inhibitors.

The following diagram illustrates a hypothetical workflow for the synthesis and screening of a library of potential tyrosinase inhibitors derived from this compound.

Caption: A workflow for synthesizing and screening tyrosinase inhibitors.

Exemplary Synthetic Protocol: Synthesis of an Arylated Tyrosine Derivative

This protocol describes a representative Suzuki coupling reaction to introduce a novel aryl group onto the O-allyl moiety, followed by deprotection.

Step 1: Boc Protection of the Amine

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-O-Allyl-L-tyrosine methyl ester.

Step 2: Suzuki Cross-Coupling

-

To a solution of Boc-O-Allyl-L-tyrosine methyl ester (1.0 eq) and an appropriate arylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylated derivative.

Step 3: Deprotection (Ester and Boc Removal)

-

Dissolve the purified arylated derivative in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The final compound can be purified by preparative HPLC.

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from established methods for measuring tyrosinase activity.

-

Prepare a stock solution of the synthesized inhibitor candidates in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution.

-

Add 140 µL of phosphate buffer (pH 6.8).

-

Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

Pre-incubate the mixture at 25 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Application in the Synthesis of Tyrosine Kinase Inhibitors: A Conceptual Framework

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for oncology drug development. Many approved tyrosine kinase inhibitors (TKIs) are complex heterocyclic molecules, and this compound can serve as a valuable starting material for the synthesis of such compounds.

The following diagram illustrates a conceptual pathway for the elaboration of this compound into a more complex heterocyclic system, characteristic of some TKIs.

Caption: A conceptual pathway for synthesizing tyrosine kinase inhibitors.

Data Interpretation and Visualization

For enzyme inhibition studies, the primary data output is typically the half-maximal inhibitory concentration (IC₅₀). This value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table of Hypothetical Inhibition Data:

| Compound | Target Enzyme | IC₅₀ (µM) |

| Derivative 1 | Tyrosinase | 15.2 ± 1.8 |

| Derivative 2 | Tyrosinase | 8.7 ± 0.9 |

| Derivative 3 | Tyrosine Kinase A | 2.5 ± 0.3 |

| Derivative 4 | Tyrosine Kinase A | 0.8 ± 0.1 |

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its true potential is realized not as a direct-acting therapeutic agent, but as a versatile and strategically designed building block. By leveraging the reactivity of the O-allyl group and the protective nature of the methyl ester, researchers can efficiently synthesize diverse libraries of novel compounds for screening against a wide range of enzymatic targets. The principles and exemplary workflows outlined in this guide provide a solid foundation for the rational design and development of the next generation of enzyme inhibitors.

References

-

Chem-Impex. This compound. ([Link])

-

J&K Scientific LLC. O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8. ([Link])

-

PubChem. O-Allyl-L-Tyrosine HCl | C12H16ClNO3 | CID 22950708. National Institutes of Health. ([Link])

- Google Patents.

-

PubMed Central. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1. ([Link])

-

Chem-Impex. Fmoc-O-allyl-L-tyrosine. ([Link])

-

MDPI. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. ([Link])

-

YouTube. HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. ([Link])

-

PubMed. Inhibition by Analogues of L-tyrosine Transport by B16/F10 Melanoma Cells. ([Link])

-

MDPI. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants. ([Link])

-

Active Concepts. Tyrosinase Inhibition Assay. ([Link])

-

ResearchGate. Determination of the nature of tyrosinase inhibition. ([Link])

-

PubMed Central. The unravelling of the complex pattern of tyrosinase inhibition. ([Link])

-

PubMed. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). ([Link])

-

PubMed. O-phospho-L-tyrosine inhibits cellular growth by activating protein tyrosine phosphatases. ([Link])

-

MDPI. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. ([Link])

-

PubMed. New class of alkynyl glycoside analogues as tyrosinase inhibitors. ([Link])

-

Chem-Impex. Fmoc-O-allyl-D-tyrosine. ([Link])

-

PubMed Central. A comprehensive review on tyrosinase inhibitors. ([Link])

-

MDPI. Novel Synthesized Tyrosinase Inhibitors: A Systematic Patent Review (2012-Present). ([Link])

-

MDPI. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. ([Link])

-

RSC Publishing. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. ([Link])

-

Chem-Impex. Boc-O-allyl-L-tyrosine. ([Link])

- Google Patents. US20190008737A1 - Tyrosinase inhibitors. ()

- Google Patents.

-

MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. ([Link])

-

NCBI Bookshelf. Tyrosine Kinase Inhibitors - StatPearls. ([Link])

-

PubMed Central. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. ([Link])

-

ResearchGate. (10) Patent No. - US 8,815,944 B2. ([Link])

-

Googleapis.com. United States Patent (19). ([Link])

-

PubChem. Anilinoquinazolines as protein tyrosine kinase inhibitors - Patent US-6933299-B1. ([Link])

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing O-Allyl-L-tyrosine methyl ester hydrochloride

Abstract

In the landscape of complex peptide synthesis, the strategic use of orthogonal protecting groups is paramount for achieving high-fidelity outcomes. This guide provides an in-depth technical overview and a field-proven protocol for the application of O-Allyl-L-tyrosine methyl ester hydrochloride in solid-phase peptide synthesis (SPPS). The allyl group, as a protecting moiety for the tyrosine hydroxyl function, offers a distinct advantage due to its stability under both acidic and basic conditions commonly used for Nα-deprotection in Fmoc and Boc strategies, respectively. Its selective removal is achieved under mild conditions using a palladium(0) catalyst, thereby enabling sophisticated peptide modifications such as side-chain cyclization, branching, or the incorporation of post-translational modifications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

Introduction: The Strategic Advantage of Allyl Protection in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, allowing for the efficient and automated assembly of amino acid sequences. The success of SPPS hinges on a carefully orchestrated protection strategy.[1][2] Orthogonal protecting groups are essential, enabling the selective deprotection of specific functionalities without affecting others on the growing peptide chain.[3]

The O-Allyl protecting group for the tyrosine side chain is a cornerstone of such advanced strategies.[4] Unlike traditional protecting groups that are labile to acids or bases used for Nα-Fmoc or Nα-Boc removal, the allyl group is exceptionally stable under these conditions.[4][5] This orthogonality allows for the selective unmasking of the tyrosine hydroxyl group at any desired stage of the synthesis, paving the way for site-specific modifications. The deprotection is accomplished via a palladium(0)-catalyzed reaction, a mild and efficient process that preserves the integrity of the peptide backbone and other protecting groups.[4][6]

This application note details the use of this compound, a readily available and stable precursor for incorporating an allyl-protected tyrosine residue into a peptide sequence.

This compound: Properties and Handling

A thorough understanding of the starting material is critical for successful synthesis.

| Property | Value | Source |

| Synonyms | L-Tyr(All)-OMe·HCl | [7] |

| CAS Number | 138535-28-1 | [7] |

| Molecular Formula | C₁₃H₁₇NO₃·HCl | [7] |

| Molecular Weight | 271.74 g/mol | [7] |

| Appearance | White crystalline powder | [7] |

| Storage Conditions | Store at 0 - 8 °C | [7] |

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8][9] Work should be conducted in a well-ventilated fume hood.[8] While specific toxicity data for this compound is limited, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact.[8][9]

Experimental Workflow: SPPS using O-Allyl-L-tyrosine

The following diagram illustrates the overall workflow for incorporating O-Allyl-L-tyrosine into a peptide sequence using Fmoc-based SPPS.

Caption: General workflow for SPPS incorporating O-Allyl-L-tyrosine.

Detailed Protocols

The following protocols are based on standard Fmoc-SPPS chemistry and have been optimized for the use of O-Allyl-L-tyrosine.

Protocol 4.1: Incorporation of Fmoc-O-Allyl-L-tyrosine

This protocol assumes the synthesis is proceeding on a pre-loaded resin following standard Fmoc-SPPS cycles.[2][10] The this compound must first be converted to the Nα-Fmoc protected form, Fmoc-Tyr(All)-OH, which is commercially available or can be synthesized.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-O-Allyl-L-tyrosine (Fmoc-Tyr(All)-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(All)-OH (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA/NMM (6-10 equivalents) in a minimal amount of DMF. Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF.

-

Proceed to the next Nα-Fmoc deprotection and coupling cycle to continue peptide elongation.

Protocol 4.2: Orthogonal Deprotection of the O-Allyl Group

This is the key step that leverages the unique properties of the allyl protecting group. The deprotection is achieved using a palladium(0) catalyst in the presence of a scavenger.[11][12]

Caption: Simplified mechanism of Palladium-catalyzed allyl deprotection.

Materials:

-

Peptide-resin containing the O-Allyl-tyrosine residue

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Allyl Scavenger: Phenylsilane (PhSiH₃), Morpholine, or N,N'-Dimethylbarbituric acid (NDMBA)

-

Solvent: Anhydrous and deoxygenated Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous, deoxygenated DCM in a reaction vessel under an inert atmosphere.

-

Reagent Preparation: In a separate, flame-dried flask under an inert atmosphere, prepare a solution of the palladium catalyst and the allyl scavenger in DCM. A typical solution consists of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl-protected sites) and Phenylsilane (20 equivalents).

-

Deprotection Reaction: Add the catalyst/scavenger solution to the resin. The solution will typically turn a pale yellow or orange color. Agitate the mixture at room temperature for 1-2 hours. It is crucial to protect the reaction from light and oxygen.

-

Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Washing: After the reaction is complete, thoroughly wash the resin with DCM, followed by a solution of sodium N,N-diethyldithiocarbamate in DMF to remove residual palladium. Then, wash extensively with DMF and DCM.

-

The resin-bound peptide with the free tyrosine hydroxyl group is now ready for subsequent on-resin modification or final cleavage.

Concluding Remarks

The use of this compound provides a robust and reliable method for introducing a selectively deprotectable tyrosine residue into a peptide sequence. The orthogonality of the allyl group, combined with the mild and efficient palladium-catalyzed deprotection, empowers researchers to synthesize complex peptides with a high degree of control. This methodology is particularly valuable for the development of cyclic peptides, branched peptides, and peptides containing site-specific modifications, which are of significant interest in drug discovery and chemical biology.

References

-

Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.[Link]

- Automated allyl deprotection in solid-phase synthesis.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]

- Allyl side chain protection in peptide synthesis.

-

Alloc Protecting Group Removal Protocol. Peptide Synthesis & Medicinal Chemistry Consortium.[Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]

-

O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8. J&K Scientific LLC.[Link]

-

Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.[Link]

-

O-Allyl-L-Tyrosine HCl | C12H16ClNO3 | CID 22950708. PubChem - NIH.[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[Link]

-

Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection. Chemical Communications (RSC Publishing).[Link]

-

Safety Data Sheet. AAPPTec.[Link]

-

Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

O-Allyl-L-tyrosine methyl ester hydrochloride use in automated peptide synthesizers

Application Note & Protocol: O-Allyl-L-tyrosine in Automated Peptide Synthesis

Introduction: Strategic Incorporation of O-Allyl-L-tyrosine

The synthesis of complex peptides, such as branched, cyclic, or post-translationally modified analogues, requires a sophisticated orthogonal protection strategy.[1] Standard Fmoc/tBu and Boc/Bzl strategies provide two levels of orthogonality, but the introduction of a third, fully independent deprotection chemistry is essential for intricate molecular architectures.[2] The O-Allyl protecting group on tyrosine serves this exact purpose.[3]

O-Allyl-L-tyrosine, typically supplied as its Fmoc-protected derivative for solid-phase peptide synthesis (SPPS), offers a phenolic hydroxyl group masked by an allyl ether. This protecting group is exceptionally stable to the acidic conditions used for Boc-deprotection and final cleavage (e.g., TFA) and the basic conditions used for Fmoc-deprotection (e.g., piperidine).[4][5] Its selective removal is achieved under mild, neutral conditions via palladium(0)-catalyzed cleavage, enabling on-resin modifications of the now-exposed tyrosine hydroxyl group—such as phosphorylation, glycosylation, or sulfation—without disturbing other protecting groups.[6][7]

This document provides a comprehensive guide to the mechanism, application, and automated protocols for the efficient use of O-Allyl-L-tyrosine in modern peptide synthesizers.

Principle of Orthogonality and Deprotection Mechanism

The utility of the allyl group lies in its unique removal chemistry, which is orthogonal to the most common protection schemes in SPPS.[8] This three-dimensional strategy allows for precise, multi-step modifications on the solid support.

The Palladium-Catalyzed π-Allyl Mechanism